
3,4-Bis(phenylmethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(phenylmethyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenylmethyl groups at the 3 and 4 positions. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylmethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for furan formation, which can be adapted for the synthesis of this compound . This method typically involves the reaction of 1,4-diketones with phenylmethyl groups under acidic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or gold can be used to facilitate the cyclization reactions, and the process may be carried out in a continuous flow reactor to optimize production .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylmethyl)furan undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The furan ring can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated furans, while oxidation can produce furanones or other oxygenated derivatives.
Scientific Research Applications
3,4-Bis(phenylmethyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylmethyl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The phenylmethyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Furan: The simplest member of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
3,4-Dimethylfuran: Similar to 3,4-Bis(phenylmethyl)furan but with methyl groups instead of phenylmethyl groups.
Uniqueness
This compound is unique due to the presence of phenylmethyl groups, which enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .
Properties
Molecular Formula |
C18H16O |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3,4-dibenzylfuran |
InChI |
InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
VKMAQNCGOPSERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=COC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
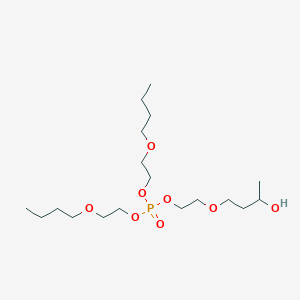

![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
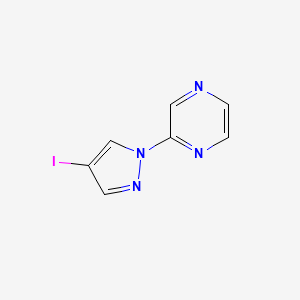
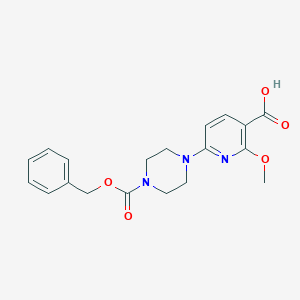

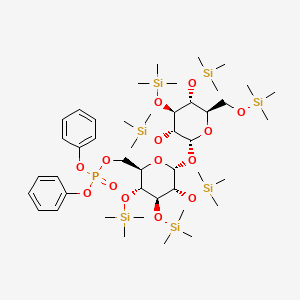
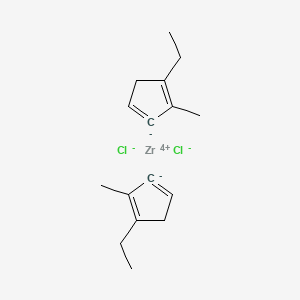
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)

